2,4-Dichloro-5-nitrobenzene-1-sulfonyl chloride
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Overview
Description
2,4-Dichloro-5-nitrobenzenesulfonyl chloride is a chemical compound with the molecular weight of 290.51 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2,4-dichloro-5-nitrobenzenesulfonyl chloride . The InChI code is 1S/C6H2Cl3NO4S/c7-3-1-4(8)6(15(9,13)14)2-5(3)10(11)12/h1-2H .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 120-122 degrees Celsius .Scientific Research Applications
1. Solid-Phase Synthesis
Polymer-supported benzenesulfonamides, prepared using immobilized primary amines and nitrobenzenesulfonyl chloride derivatives, serve as key intermediates in various chemical transformations. These include rearrangements to yield diverse privileged scaffolds, demonstrating the utility of these compounds in synthetic chemistry (Fülöpová & Soural, 2015).
2. Degradation of Azo Dyes
In the context of textile wastewater treatment, studies have explored the effects of chloride ions on azo dye degradation in advanced oxidation processes. The presence of chloride ions can significantly influence dye decoloration and mineralization, leading to the formation of chlorinated aromatic compounds (Yuan et al., 2011).
3. Synthesis of Pesticides
2,4-Dichloro-5-nitrobenzenesulfonyl chloride derivatives are involved in the synthesis of key intermediates for producing certain pesticides. This showcases the role of these compounds in agricultural chemistry and pest control (Du et al., 2005).
4. Preparation of Secondary Amines and Diamines
These compounds can be alkylated to produce N, N-disubstituted sulfonamides. This process is significant in the field of organic synthesis, particularly for the preparation of amines and diamines (Fukuyama et al., 1997).
5. Enhancing Detection of Estrogens
In analytical chemistry, particularly in the detection of estrogens in biological fluids, derivatization with nitrobenzenesulfonyl chloride derivatives has been shown to significantly increase detection responses. This is crucial for sensitive and accurate measurement of hormones (Higashi et al., 2006).
6. Green Synthesis Methods
Developments in greener synthesis approaches for nitrobenzenesulfonyl chloride derivatives have been explored. This includes reducing the amount of acidic waste gas and wastewater in the production process, emphasizing the importance of sustainable practices in chemical manufacturing (Chen Zhong-xiu, 2009).
7. Intermediates in Medicinal Chemistry
These compounds are used in the synthesis of intermediates for drugs like Clopidrogel, an antiplatelet medication. This highlights their role in the pharmaceutical industry, particularly in the development of treatments for strokes and heart attacks (Li et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
2,4-dichloro-5-nitrobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO4S/c7-3-1-4(8)6(15(9,13)14)2-5(3)10(11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQPQOPGTPNBCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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